molecular formula C23H25N7O2 B2892940 (E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799840-33-8

(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2892940
CAS RN: 799840-33-8
M. Wt: 431.5
InChI Key: XDYNVDKNWDUGTQ-VULFUBBASA-N
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Description

(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 431.5. The purity is usually 95%.
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Scientific Research Applications

Polyamides and Thermal Stability

One study focused on the synthesis of new polyamides containing the quinoxaline moiety, showcasing the compound's role in the development of materials with excellent thermal stability. These polyamides were synthesized from aromatic diamines and various diacids, displaying inherent viscosities and solubility in polar aprotic solvents. Their amorphous nature and high thermal stability, with decomposition temperatures above 348°C, highlight their potential in high-performance material applications (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).

Cytotoxic Activity

Another research avenue involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic activity against various cancer cell lines. This underlines the compound's relevance in the development of new anticancer drugs. The study showed that some derivatives had IC50 values less than 10 nM against murine leukemia, lung carcinoma, and human leukemia cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antiseptic and Trypanocidal Action

Further, the antiseptic and trypanocidal actions of certain styryl and anil quinoline carboxylamides have been explored, indicating the compound's utility in developing treatments for infectious diseases. This research highlights the structural requirements for the activity, including the presence of a free basic group and a styryl linkage, which contribute to their trypanocidal effect (Browning, Cohen, Ashley, & Gulbransen, 1932).

Bioreductive Anticancer Agents

The synthesis and evaluation of novel bioreductive anticancer agents, including derivatives of the subject compound, were conducted, focusing on their electrochemistry and biological activity. These studies underline the compound's potential in targeting hypoxic tumor cells, offering a promising approach for anticancer therapy (Cotterill, Moody, Mortimer, Norton, O'sullivan, Stephens, Stradiotto, Swann, & Stratford, 1994).

CNS Pharmacological Evaluation

Research into the central nervous system (CNS) pharmacological effects of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives has shown diverse activities, including proconvulsant, convulsant, and anticonvulsant effects. This highlights the compound's potential for developing new CNS drugs (Guillon, Louchahi-Raoul, Boulouard, Dallemagne, Daoust, & Rault, 1998).

properties

IUPAC Name

2-amino-1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-29(2)16-10-8-15(9-11-16)14-26-30-21(24)19(23(31)25-12-13-32-3)20-22(30)28-18-7-5-4-6-17(18)27-20/h4-11,14H,12-13,24H2,1-3H3,(H,25,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNVDKNWDUGTQ-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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